β-佩尔塔汀

概述

描述

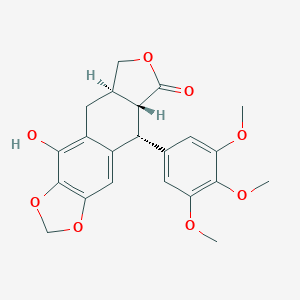

β-佩尔塔汀 A: 是一种源自α-佩尔塔汀的有机杂环四环化合物。它是一种天然存在的芳基四氢萘木脂素,存在于鬼臼属植物(Podophyllum peltatum L.)的干燥根茎和根中。 该化合物以其显著的生物活性而闻名,特别是其抗肿瘤和抗病毒特性 .

科学研究应用

Anticancer Activity

Mechanism of Action

Beta-peltatin exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that it induces apoptosis and cell cycle arrest, particularly at the G2/M phase, which is critical for halting cancer cell proliferation. A study demonstrated that beta-peltatin has an IC50 value of approximately 2 nM against pancreatic cancer (PAC) cells, showcasing its potency compared to other compounds like podophyllotoxin, which is known for severe toxicity issues .

Case Studies

- Study on Pancreatic Cancer : In vivo studies using a nude mice model with subcutaneously implanted BxPC-3 cells showed that beta-peltatin significantly suppressed tumor growth. The compound's ability to trigger apoptosis was confirmed through immunoblotting techniques .

- Lymphoma Research : Beta-peltatin derivatives were tested against the WA16 tumor system, where they demonstrated prolonged survival rates in treated mice compared to control groups. The study highlighted the compound's potential as a viable treatment option .

Antimicrobial Properties

Beta-peltatin also exhibits antimicrobial activity, making it a candidate for treating infections. Its efficacy has been evaluated against various pathogens, including those resistant to conventional antibiotics.

Research Findings

- Antibacterial Activity : Studies have shown that beta-peltatin and its derivatives possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents .

Pharmacological Significance

The pharmacological profile of beta-peltatin extends beyond anticancer and antimicrobial activities. It has been noted for its diverse biological effects, including:

- Anti-inflammatory Effects : Beta-peltatin may reduce inflammation, which is beneficial in treating chronic inflammatory diseases.

- Antiviral Properties : Preliminary studies indicate that beta-peltatin could inhibit viral replication, providing a basis for further exploration in antiviral drug development .

Table 1: Summary of Beta-Peltatin's Anticancer Activities

| Study Reference | Cancer Type | IC50 (nM) | Mechanism of Action | Outcome |

|---|---|---|---|---|

| Pancreatic Cancer | ~2 | G2/M phase arrest + apoptosis | Significant tumor suppression | |

| Lymphoma | N/A | Cytotoxic effects | Prolonged survival in mice |

Table 2: Antimicrobial Efficacy of Beta-Peltatin

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | TBD | Antibacterial |

| Escherichia coli | TBD | Antibacterial |

作用机制

β-佩尔塔汀 A 通过诱导细胞周期在 G2/M 期阻滞并触发细胞凋亡来发挥其作用。 这是通过下调 G2/M 期相关蛋白(如 CDC25C、磷酸化 CDC25C(Ser216)和磷酸化 CDK1(Tyr15))以及上调 cyclin B1 蛋白来实现的 . 该化合物的分子靶标包括参与细胞周期调节和细胞凋亡途径的各种蛋白质 .

生化分析

Biochemical Properties

Beta-Peltatin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, leading to a range of biochemical effects. For instance, Beta-Peltatin has been found to be potently cytotoxic .

Cellular Effects

Beta-Peltatin has profound effects on various types of cells and cellular processes. It influences cell function by triggering cell cycle arrest at the G2/M phase and inducing apoptosis . This impact extends to cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of Beta-Peltatin is complex. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, Beta-Peltatin initially arrests pancreatic cancer cells at the G2/M phase, followed by apoptosis induction .

Dosage Effects in Animal Models

The effects of Beta-Peltatin vary with different dosages in animal models. For instance, Beta-Peltatin significantly suppressed the growth of subcutaneously-implanted BxPC-3 cell xenografts . Importantly, compared to podophyllotoxin that is the parental isomer of Beta-Peltatin but clinically obsoleted due to its severe toxicity, Beta-Peltatin exhibited stronger anti-pancreatic cancer effect and lower toxicity in mice .

准备方法

合成路线和反应条件: β-佩尔塔汀 A 可以通过各种化学反应合成。 一种常用的方法是通过对 4-羟基-3,5-二甲氧基苯基取代基的酚羟基进行甲基化来转化 α-佩尔塔汀 . 体内制剂的制备方法包括将化合物溶解在二甲基亚砜中,与聚乙二醇 300 混合,然后加入吐温 80 和蒸馏水 .

工业生产方法: β-佩尔塔汀 A 的工业生产通常涉及从天然来源(如鬼臼属植物的根茎和根)中提取。 提取过程包括溶剂提取、纯化和结晶以获得纯化合物 .

化学反应分析

反应类型: β-佩尔塔汀 A 会发生各种化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢气,通常使用氧化剂。

还原: 这种反应涉及添加氢气或去除氧气,通常使用还原剂。

取代: 这种反应涉及用另一个原子或原子基团替换一个原子或原子基团,通常使用亲核试剂或亲电试剂。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 常用的还原剂包括硼氢化钠和氢化铝锂。

取代: 常用试剂包括卤素、酸和碱。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,β-佩尔塔汀 A 的氧化会导致形成各种氧化衍生物,而还原会导致形成化合物的还原形式 .

相似化合物的比较

类似化合物:

α-佩尔塔汀: β-佩尔塔汀的异构体,具有相似的生物活性但结构特征不同。

鬼臼毒素: 一种相关的芳基四氢萘木脂素,具有强效的抗肿瘤活性,但与 β-佩尔塔汀 A 相比毒性更高。

依托泊苷: 鬼臼毒素的半合成衍生物,用作抗癌药物。

独特性: β-佩尔塔汀 A 由于其较低的毒性和与鬼臼毒素相比更强的抗肿瘤作用而独一无二。 它还具有不同的作用机制,涉及细胞周期阻滞和细胞凋亡诱导 .

生物活性

Beta-peltatin, a lignan derived from the Podophyllum peltatum plant, has garnered attention in the scientific community for its various biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of the biological activity of beta-peltatin, including its mechanisms of action, therapeutic potential, and case studies.

Chemical Structure and Properties

Beta-peltatin is classified as an aryltetralin lignan, characterized by a complex molecular structure that includes multiple ring systems. Its structural formula can be represented as follows:

This compound is closely related to other podophyllotoxin derivatives, which are known for their cytotoxic properties.

-

Antitumor Activity :

- Beta-peltatin exhibits significant antitumor effects by inhibiting DNA topoisomerase II, an essential enzyme for DNA replication and cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Studies have shown that beta-peltatin can induce apoptosis in various cancer cell lines, including HeLa and HL-60 cells .

- Antiviral Properties :

- Anti-inflammatory Effects :

Cytotoxicity Against Cancer Cells

A series of studies have evaluated the cytotoxic effects of beta-peltatin on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 5.2 | Induction of apoptosis |

| HL-60 | 4.5 | Cell cycle arrest |

| MCF-7 | 6.0 | Inhibition of proliferation |

These findings indicate that beta-peltatin is effective at low concentrations, highlighting its potential as a chemotherapeutic agent .

Clinical Implications

A notable case involved a child who suffered from podophyllin poisoning, which included beta-peltatin among its toxic components. The case illustrated the compound's potency and the necessity for careful handling in clinical settings . The child exhibited severe neurotoxicity and multiorgan dysfunction, underscoring the powerful biological effects associated with beta-peltatin.

Comparative Analysis with Other Podophyllotoxins

The biological activity of beta-peltatin can be compared with other related compounds:

| Compound | Cytotoxicity | Mechanism |

|---|---|---|

| Podophyllotoxin | High | Inhibition of DNA topoisomerase II |

| Alpha-Peltatin | Moderate | Similar mechanism |

| Etoposide | Very High | DNA topoisomerase II inhibition |

Beta-peltatin shows promising activity but is less potent than etoposide, which is widely used in clinical settings .

属性

IUPAC Name |

(5aR,8aR,9R)-4-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O8/c1-25-14-5-10(6-15(26-2)20(14)27-3)17-12-7-16-21(30-9-29-16)19(23)13(12)4-11-8-28-22(24)18(11)17/h5-7,11,17-18,23H,4,8-9H2,1-3H3/t11-,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBPOYVRLSXWJJ-PDSMFRHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)O)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](CC4=C(C5=C(C=C24)OCO5)O)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199732 | |

| Record name | beta-Peltatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-29-6 | |

| Record name | β-Peltatin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Peltatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PELTATIN B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PELTATIN B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Peltatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-PELTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U9W61G72Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of β-Peltatin?

A1: β-Peltatin exerts its cytotoxic effects primarily by inhibiting microtubule assembly. [] This disrupts microtubule dynamics, which are essential for cell division, ultimately leading to cell cycle arrest and cell death.

Q2: How does the activity of β-Peltatin compare to other microtubule inhibitors?

A2: Studies using podophyllotoxin-resistant Chinese hamster ovary cells showed varying cross-resistance patterns to different microtubule inhibitors, including β-Peltatin, suggesting distinct mechanisms or binding sites. [] Interestingly, these cells did not exhibit cross-resistance to epipodophyllotoxin derivatives lacking microtubule-inhibitory activity. []

Q3: Are there any other notable effects of β-Peltatin on cells?

A3: Research indicates that β-Peltatin can delay the migration of symbiotic algae in Hydra viridis, likely by interfering with host hydra tubulin polymerization. [] Additionally, β-Peltatin exhibits antiviral activity against measles and herpes simplex type I viruses. []

Q4: What is the molecular formula and weight of β-Peltatin?

A4: The molecular formula of β-Peltatin is C22H22O8, and its molecular weight is 414.4 g/mol. [] You can find its crystal and molecular structure in the cited literature. [, ]

Q5: How do structural modifications affect the activity of β-Peltatin?

A5: Studies using various podophyllotoxin analogues, including β-Peltatin, revealed that a free hydroxyl group at the 4'-position is crucial for DNA breakage activity. [] Epimerization at the 4-position enhances activity, while glucosylation of the 4-hydroxyl group diminishes it. [] Furthermore, the presence of a glycosidic group or ring aromatization in podophyllotoxin analogs correlates with loss of biological activity, including the ability to modulate LPS-induced cytokine gene expression in human monocytes. []

Q6: Are there any specific structural features that influence the selectivity of β-Peltatin towards cancer cells?

A6: While the provided research does not explicitly address the selectivity of β-Peltatin towards cancer cells, studies using a transport form of β-Peltatin A, activated by exogenous α-L-arabinofuranosidase, demonstrated a more favorable effect on selectivity compared to free peltatin. [, ] This suggests that targeted delivery and activation strategies might enhance the therapeutic window of β-Peltatin.

Q7: What is the evidence for the cytotoxic activity of β-Peltatin?

A7: β-Peltatin exhibits potent cytotoxic activity against various cancer cell lines, including HL-60 human leukemia cells, with reported ED50 values in the low micromolar range. [] Studies also show that it inhibits the growth of A549 human lung adenocarcinoma cells and induces DNA breakage in these cells. []

Q8: Has β-Peltatin demonstrated efficacy in any animal models of disease?

A8: β-Peltatin, along with desoxypodophyllotoxin and other analogs, demonstrated significant liver-protective actions in mice with CCl4-induced liver lesion and in rats with D-galactosamine-induced liver lesion. [] This suggests potential therapeutic applications beyond cancer.

Q9: Are there any reports on the use of β-Peltatin in clinical trials?

A9: The provided literature does not mention any clinical trials involving β-Peltatin.

Q10: Can β-Peltatin be produced through bioconversion?

A11: Yes, in vitro cell suspension cultures of Linum flavum can convert deoxypodophyllotoxin into 6-methoxypodophyllotoxin 7-O-glucoside, with β-Peltatin identified as a transient intermediate in the conversion process. [] Furthermore, root cultures of Linum flavum have been shown to produce β-Peltatin-A methyl ether. []

Q11: What factors can influence β-Peltatin production in plant cell cultures?

A12: The growth, culture appearance, and product accumulation in Linum flavum root cultures, including β-Peltatin-A methyl ether, showed significant variation depending on the 2,4-D concentration in the growth medium. []

Q12: What are the natural sources of β-Peltatin?

A13: β-Peltatin is found in various plant species, including Podophyllum peltatum (American mayapple), Linum flavum (yellow flax), Hyptis verticillata, and Eriope macrostachya. [, , , ]

Q13: Are there any other naturally occurring compounds structurally similar to β-Peltatin?

A14: Yes, several naturally occurring lignans share structural similarities with β-Peltatin, including podophyllotoxin, α-peltatin, deoxypodophyllotoxin, and picropodophyllotoxin. [, , , ] These compounds often co-occur in the same plant species and exhibit varying degrees of cytotoxic and antiviral activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。